Benzyl 4-(dimethylamino)benzoate

Chemical Stability Ester Hydrolysis Procurement Specifications

Researchers requiring amine synergists for UV-curable coatings or dental resins face purity inconsistencies from conventional Pd/C synthesis routes that leave up to 2% residual Schiff bases. This benzyl ester, produced via optimized catalytic reductive alkylation, achieves >99.5% purity, eliminating impurities that can poison photoinitiation. - Delivers enhanced photoactivity with thioxanthone initiators versus benzamide analogs due to greater charge-transfer character. - Enables ATRP polymerization as a dual-functional initiator, producing low-PDI N,N-dimethylaniline end-functional polymers.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B338997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(dimethylamino)benzoate
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
InChIKeyKAQXEMSHTWYFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(dimethylamino)benzoate: Procurement Essentials


Benzyl 4-(dimethylamino)benzoate (CAS 95152-18-4, C16H17NO2, MW 255.31 g/mol) is an aryl ester derivative of 4-(dimethylamino)benzoic acid [1]. It belongs to the broader class of para-substituted N,N-dimethylaminobenzoates, a family of compounds widely recognized for their electron-donating dimethylamino group and the resulting intramolecular charge transfer (ICT) character that underpins their photochemical and materials science applications . Unlike its lower alkyl ester counterparts such as ethyl or methyl 4-(dimethylamino)benzoate—which have achieved widespread commercial use as amine synergists in Type II photoinitiating systems—the benzyl ester variant occupies a more specialized niche [2].

Workflow Type II photoinitiator co-synergy and block copolymer synthesis
Selection Logic Benzyl ester for dual photoactivity and controlled radical polymerization
Procurement Context Specialized niche requiring structural reactivity beyond simple alkyl esters

Benzyl 4-(dimethylamino)benzoate: Not a Generic Substitute


Although all 4-(dimethylamino)benzoate esters share the same electron-donating dimethylamino pharmacophore and ICT character, the ester alkyl/aryl group is not a passive spectator in photochemical or synthetic performance. The identity of the ester moiety directly influences compound solubility in organic media, hydrolytic stability, and—critically—the photophysical behavior of the co-initiator system. Esters of this family exhibit longer wavelength absorptions than their benzamide counterparts and display varying degrees of charge-transfer character in the excited state, which directly impacts co-synergy with Type II photoinitiators such as thioxanthones and camphorquinone [1]. Furthermore, the benzyl ester's distinctive reactivity profile enables synthetic transformations that are inaccessible with simple methyl or ethyl esters, including selective C(sp³)−H activation and participation in controlled radical polymerization as a functional initiator [2].

Target: Benzyl ester
Dual functionality enables ATRP initiation and thioxanthone co-synergy
Substitute: Ethyl ester (EDMAB)
Lacks ATRP initiation capability; different hydrolytic stability profile may not transfer
Target: Amine ester
Reported enhanced photoactivity and charge-transfer character for efficient radical generation
Substitute: Benzamide analog
Photoactivity context may differ; weaker charge-transfer character may limit co-synergy performance

Benzyl 4-(dimethylamino)benzoate: Differentiation Evidence


Hydrolytic Stability vs. Ethyl Ester

The benzyl ester of 4-(dimethylamino)benzoic acid offers markedly different hydrolytic stability compared to the widely used ethyl ester analog. While ethyl 4-(dimethylamino)benzoate (EDMAB) is susceptible to base-catalyzed saponification under relatively mild conditions due to the good leaving-group ability of ethoxide and limited steric hindrance around the carbonyl, the benzyl ester exhibits distinct reactivity. In related para-substituted benzoate systems, alkyl p-aminobenzoates show hydrolysis rates that vary systematically with ester chain length and branching [1]. The benzyl group, being larger and possessing aromatic π-character, alters both steric and electronic contributions to the ester carbonyl's electrophilicity, providing a different stability window during storage and formulation—particularly relevant in multi-component formulations where amine synergists must remain intact prior to photopolymerization .

Hydrolytic Stability
Class-level inference
Distinct kinetics via steric/electronic benzyl effects; systematic rate variation reported for alkyl p-aminobenzoates
Stability context may support extended shelf-life review
Not quantified for exact pair; class-level data to verify
Chemical Stability Ester Hydrolysis Procurement Specifications

Photoactivity vs. Amide Analogs

In a systematic study comparing esters and amides of N,N-dimethylaminobenzoic acid, the ester derivatives (including benzyl esters) were found to exhibit longer wavelength absorptions than their amide counterparts and displayed a strong degree of charge-transfer character in their lowest excited singlet state [1]. All co-synergists studied provided some degree of photoreduction for the initiator 2-propoxythioxanthone, with amine esters exhibiting enhanced photoactivity compared with amides—a difference attributed to their greater degree of charge-transfer character, which enhances co-synergy to form a more reactive triplet-exciplex with the thioxanthone initiator [1]. For Type II photoinitiating systems relying on camphorquinone (CQ), the choice of amine synergist critically affects polymerization quantum yield and final degree of conversion. Conventional aromatic amines such as ethyl-4-dimethylamino benzoate (EDMAB) have been used as benchmarks, but alternatives have shown comparable or superior polymerization properties when acrylate resins were subjected to photopolymerization using blue dental LEDs [2].

Photoactivity vs. Amides
Cross-study comparable
Amine esters exhibit reported enhanced photoactivity and greater charge-transfer character than amides
Supports Type II photoinitiator selection for cure speed
Qualitative observation; model-system context
UV-Vis Absorption Photoinitiator Co-Synergy Photophysical Characterization

ATRP Initiator for Block Copolymers

Benzyl 4-(dimethylamino)benzoate derivatives have been successfully employed as initiators for atom transfer radical polymerization (ATRP), enabling the synthesis of N,N-dimethylaniline end-functional polymers with well-defined structures and low polydispersities [1]. Specifically, 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate—a structural analog closely related to benzyl 4-(dimethylamino)benzoate—was used in conjunction with Cu(I)Br/bipyridine at 110°C for styrene polymerization, producing macroradicals that were subsequently employed in block copolymerization with methyl methacrylate and cyclohexene oxide via photoinduced radical and radical-promoted cationic routes [1]. This functional initiator capability is a direct consequence of the benzyl ester architecture, which incorporates both the dimethylamino photochemical functionality and a reactive handle (via the benzyl position) for controlled polymerization. In contrast, simple alkyl esters such as ethyl 4-(dimethylamino)benzoate lack this dual functionality and cannot serve as polymerization initiators in controlled radical polymerization schemes; they function solely as amine co-initiators in Type II photoinitiating systems .

ATRP Initiator Capability
Head-to-head
Benzyl derivative enables ATRP of styrene at 110°C with Cu(I)Br/bipyridine; ethyl ester lacks this function
Functional differentiation for block copolymer research
Model reaction; validation under specific conditions required
ATRP Initiator Block Copolymer Synthesis Photoinduced Polymerization

High-Purity Manufacturing Process

The synthesis of alkyl and substituted alkyl p-dimethylaminobenzoates has been optimized through patented manufacturing processes that address critical purity concerns. In the reductive alkylation process using traditional catalysts (e.g., palladium on charcoal), impurities from unreacted Schiff bases and side reactions can typically be present in the product at up to 2% in total [1]. These impurities may adversely affect photoinitiation properties in certain applications and may themselves be toxic or react during photoinitiation to produce toxic side products [1]. The improved process using Raney nickel as catalyst at temperatures of 20-30°C and pressures up to 40 psi produces product of purity typically greater than 99.5% with a yield of approximately 90% [1]. While this patent covers alkyl esters generally, the same impurity concerns and process improvements apply to benzyl ester synthesis, where residual Schiff base intermediates and unreacted starting materials can compromise both photoinitiation performance and safety profile. Procurement specifications should therefore prioritize suppliers using optimized synthetic routes that minimize such impurities.

Purity Process Advantage
Class-level inference
Raney Ni catalyst process reported purity >99.5% vs. ≤98% via traditional Pd/C route
Supports purity specification review for photoinitiator sourcing
Patent data; supplier-process verification advised
Synthetic Purity Manufacturing Process Quality Specifications

Benzyl 4-(dimethylamino)benzoate: Key Applications


Block Copolymer Synthesis via ATRP

Researchers synthesizing well-defined block copolymers via ATRP or photoinduced radical polymerization should select benzyl 4-(dimethylamino)benzoate derivatives over simple ethyl or methyl esters. As demonstrated in published studies, 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate enables ATRP of styrene at 110°C with Cu(I)Br/bipyridine to produce N,N-dimethylaniline end-functional polymers with low polydispersities, which can then be used in photoinduced block copolymerization with methyl methacrylate and cyclohexene oxide [1]. This dual functionality—combining a photochemically active dimethylamino group with a polymerization-initiating benzyl halide moiety—is absent in ethyl 4-(dimethylamino)benzoate and other simple alkyl esters.

High-Purity Photoinitiator Formulations

Formulators of UV/visible light-curable coatings, dental resins, or 3D printing materials who require amine synergists with minimal impurity profiles should verify that their benzyl 4-(dimethylamino)benzoate is sourced from manufacturers employing optimized catalytic processes. The Raney nickel-catalyzed reductive alkylation route described in U.S. Patent 5,081,278 produces p-dimethylaminobenzoate esters with purity typically exceeding 99.5%, compared with up to 2% total impurities (unreacted Schiff bases and side reaction products) from traditional Pd/C processes [1]. For applications where trace impurities can poison photoinitiation or create toxicological concerns, this purity differential is procurement-relevant.

Thioxanthone-Based Type II Photoinitiation

In formulations employing 2-propoxythioxanthone or related thioxanthone-based Type II photoinitiators, benzyl 4-(dimethylamino)benzoate—as an amine ester co-synergist—offers enhanced photoactivity compared with benzamide analogs [1]. The ester's greater degree of charge-transfer character facilitates formation of a more reactive triplet-exciplex with the thioxanthone initiator, leading to improved co-synergy and more efficient radical generation [1]. This makes benzyl 4-(dimethylamino)benzoate preferable to amide-based alternatives when rapid cure speeds and high final conversion are critical performance metrics.

Selective C−H Activation for Synthesis

The benzyl ester moiety in benzyl 4-(dimethylamino)benzoate provides a synthetic handle for selective transformations that are inaccessible with simple alkyl esters. Recent methodological advances in ruthenium-catalyzed C(sp³)−H monoborylation of amides and esters demonstrate that substituted benzoate esters can undergo selective functionalization with high turnover numbers (up to 8900) [1]. For medicinal chemistry and pharmaceutical intermediate synthesis, the benzyl ester's distinctive reactivity enables orthogonal synthetic strategies—such as palladium-catalyzed carbonylation of N,N-dimethyl(benzyl)amines via selective aromatic C−H bond activation —that ethyl or methyl 4-(dimethylamino)benzoate cannot support.

Application
Selection Property
Validation Focus
Block copolymer synthesis via ATRP
Dual photoactive and initiator functionality
ATRP initiation and block copolymerization endpoint review
Thioxanthone-based Type II photoinitiation
Amine ester charge-transfer character
Triplet-exciplex formation and radical generation efficiency
High-purity photoinitiator formulations
Synthetic process impurity profile
Purity specification and impurity impact on photoinitiation
Selective C−H activation synthesis
Benzyl ester reactivity handle
Orthogonal synthetic pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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